Xanthine Oxidase Inhibitory Potency: 4-Hydroxy-Substituted Pyrazolo[3,4-b]pyridine-5-carboxylic Acids vs. Allopurinol Baseline
4-Hydroxypyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives, including compounds bearing the 3-methyl and N1-aryl substitution pattern of the target compound, displayed xanthine oxidase inhibitory potency in the same order as the clinical standard allopurinol, while analogs lacking the 4-hydroxy group showed markedly reduced activity [1]. The target compound retains this critical 4-hydroxy pharmacophore, directly placing it among the bioactive subset of this chemical series. The 1975 Chu et al. study established that the hydroxy-to-alkoxy or hydroxy-to-hydrogen substitution at C4 results in a substantial drop in xanthine oxidase inhibition, underscoring the indispensability of this functional group for target engagement [1].
| Evidence Dimension | Xanthine oxidase inhibition potency (relative ranking) |
|---|---|
| Target Compound Data | 4-Hydroxy-3-methyl-1-(p-tolyl) substitution: retains the 4-hydroxy pharmacophore essential for activity (class-level inference) |
| Comparator Or Baseline | Allopurinol (clinical xanthine oxidase inhibitor): potency reference standard. 4-Des-hydroxy analogs: markedly reduced to negligible activity. |
| Quantified Difference | 4-Hydroxy pyrazolo[3,4-b]pyridine-5-carboxylic acids: potency in the same order as allopurinol [1]. Des-hydroxy or 4-alkoxy analogs: substantially lower potency (exact fold-change not numerically specified for the target compound). |
| Conditions | In vitro xanthine oxidase enzyme inhibition assay; compound series evaluated by Chu et al., J. Med. Chem. 1975. |
Why This Matters
For procurement decisions in xanthine oxidase inhibitor development, the 4-hydroxy group is a non-negotiable pharmacophoric element; the target compound is among the bioactive subset, whereas simpler core analogs lacking this substitution are predicted to be essentially inactive.
- [1] Chu, I., et al. 'Synthesis and Biological Evaluation of Xanthine Oxidase Inhibitors. Pyrazolo(3,4-d)pyrimidines and Pyrazolo(3,4-b)pyridines.' Journal of Medicinal Chemistry, Vol. 18, No. 2, 1975, pp. 161-165. doi:10.1021/jm00236a010. View Source
